molecular formula C20H17N5O4S2 B2574585 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 392300-20-8

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2574585
CAS No.: 392300-20-8
M. Wt: 455.51
InChI Key: SJZSBHKINQCMTN-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 3,4-dihydroquinoline moiety linked via a thioether bridge to the thiadiazole core, with a 2-nitrobenzamide substituent. Its synthesis likely involves coupling a 3,4-dihydroquinoline-derived thiol intermediate with a pre-functionalized 1,3,4-thiadiazole scaffold, followed by nitrobenzamide incorporation.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S2/c26-17(24-11-5-7-13-6-1-3-9-15(13)24)12-30-20-23-22-19(31-20)21-18(27)14-8-2-4-10-16(14)25(28)29/h1-4,6,8-10H,5,7,11-12H2,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZSBHKINQCMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves multiple steps, typically beginning with the preparation of key intermediates. One common synthetic route includes the following steps:

  • Synthesis of 1,3,4-thiadiazole intermediate: : This is often achieved by cyclization of appropriate thiosemicarbazides under acidic conditions.

  • Preparation of 3,4-dihydroquinoline intermediate: : Usually synthesized through Pictet-Spengler reaction or similar cyclization processes.

  • Formation of thioether linkage: : The intermediates are then connected via a thioether bond, typically using reagents like alkyl halides under mild conditions.

  • Attachment of the benzamide moiety:

Industrial Production Methods

Industrial production often scales up these laboratory protocols, emphasizing efficiency and cost-effectiveness. Batch reactors, continuous flow systems, and optimized reaction conditions (such as temperature and solvent use) are employed to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically at the quinoline moiety, using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of palladium on carbon or using other catalytic hydrogenation methods.

  • Substitution: : Various substitution reactions can occur, particularly at reactive sites on the quinoline or benzamide moieties, facilitated by electrophiles or nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Hydrogen gas with palladium catalyst, sodium borohydride.

  • Substitution reagents: : Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

  • Oxidation products: : Quinoline N-oxides, oxidized thiadiazoles.

  • Reduction products: : Amine derivatives of the original compound.

  • Substitution products: : Various substituted derivatives depending on the electrophile/nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazole derivatives. For instance, research on related thiadiazole compounds has shown promising results against various cancer cell lines. A study synthesized several thiadiazole derivatives and evaluated their anticancer activity using the MTT assay against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines. Although none surpassed doxorubicin's efficacy, some derivatives exhibited significant cytotoxicity, indicating that modifications to the structure could enhance activity .

Antimicrobial Properties

The antimicrobial potential of similar compounds has also been investigated. Studies have demonstrated that certain thiadiazole derivatives possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 1,3,4-thiadiazole exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL against bacterial strains . This suggests that N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide may similarly exhibit antimicrobial properties.

Enzyme Inhibition

The structural components of this compound suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that this compound could modulate enzyme activity relevant to various diseases .

Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

In a study focusing on the synthesis of novel thiadiazole derivatives, researchers employed amidation reactions to create compounds with varying substituents. The synthesized derivatives were characterized using spectroscopic methods (NMR and IR), confirming their structures. The anticancer activity was assessed through in vitro assays against multiple cancer cell lines .

Study 2: Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against various pathogens. The study found that certain derivatives demonstrated significant antibacterial activity at low concentrations, suggesting their potential as therapeutic agents .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, often involving enzymes or receptors in biological systems. The thiadiazole moiety is known for its ability to inhibit certain enzymes, while the quinoline structure can intercalate with DNA, disrupting replication and transcription processes. The exact pathways and targets can vary, but these interactions generally lead to the modulation of biological activity, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Key Observations :

  • Nitro Groups : The target’s 2-nitrobenzamide aligns with compound 3 (), where a nitro group enhances Akt inhibitory activity via π-π interactions and H-bonding . The ortho-nitro position may sterically hinder binding compared to para-substituted analogs.
  • Thioether Linkers : The thioether bridge in the target is analogous to compounds 4g–4j (), which utilize similar linkages for antiproliferative effects .

Physicochemical Properties

  • Solubility : The nitro group and aromatic benzamide in the target compound may reduce aqueous solubility compared to analogs with methoxy or methyl groups (e.g., 5k–5m in ) .

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C20H18N4O2S2
Molecular Weight 410.51 g/mol
CAS Number 1219903-29-3
IUPAC Name N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

This compound contains a thiadiazole ring, which is known for its diverse biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antitumor Activity : Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant anticancer properties. They inhibit DNA and RNA synthesis without affecting protein synthesis, which can lead to apoptosis in cancer cells. Studies have shown that derivatives with this scaffold exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent activity .
  • Antimicrobial Properties : The compound's structure suggests potential interactions with bacterial enzymes and receptors. Preliminary studies indicate promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of the nitro group may enhance its efficacy against resistant strains.
  • Enzyme Inhibition : The thiadiazole moiety has been linked to the inhibition of key enzymes involved in tumorigenesis and microbial metabolism. This includes inhibition of carbonic anhydrase and phosphodiesterase enzymes .

Research Findings

Several studies have explored the biological activities associated with this compound and its derivatives:

Anticancer Studies

A review highlighted the cytotoxic properties of various 1,3,4-thiadiazole derivatives. For instance:

  • Compounds showed IC50 values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF7) cancer cell lines .
  • Specific derivatives exhibited over 80% inhibition in tumor cell proliferation at concentrations as low as 10 μM/mL .

Antimicrobial Studies

Research focusing on thiadiazole derivatives has indicated:

  • Significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Case Study 1: Anticancer Activity

In a study examining the effects of various thiadiazole derivatives on cancer cell lines:

  • Compound X (a derivative similar to this compound) demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells. This indicates strong potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study on antimicrobial agents revealed:

  • The compound exhibited a MIC of 32.6 μg/mL against Candida albicans, outperforming traditional antifungal treatments like itraconazole (MIC = 47.5 μg/mL) .

Q & A

Basic: What are the key synthetic strategies for constructing the 1,3,4-thiadiazole core in this compound?

Methodological Answer:
The 1,3,4-thiadiazole moiety is typically synthesized via cyclization reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example:

  • Step 1: Condensation of hydrazine derivatives with carbon disulfide to form thiosemicarbazides.
  • Step 2: Cyclization using sulfuric acid (H₂SO₄) or phosphorous oxychloride (POCl₃) to form the thiadiazole ring ( ).
  • Step 3: Functionalization of the thiadiazole core via nucleophilic substitution (e.g., alkylation or arylation) to introduce the dihydroquinoline and nitrobenzamide groups ( ).

Key Reaction Conditions:

Reagent/ConditionRoleExample from Evidence
H₂SO₄ (conc.)Cyclization agentUsed in thiadiazole formation ( )
K₂CO₃ (anhydrous)Base for nucleophilic substitutionFacilitates thioether bond formation ( )
Ethanol/acetoneSolvent for refluxRecrystallization in ethanol improves purity ()

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Characterization requires a combination of spectral methods:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1680 cm⁻¹ for amides, S–H stretch at ~2550 cm⁻¹) ( ) .
  • ¹H/¹³C NMR: Confirms proton environments (e.g., aromatic protons of nitrobenzamide at δ 7.5–8.5 ppm) and quaternary carbons ( ) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns ( ) .
  • X-ray Diffraction: Resolves crystal structure and confirms stereochemistry ( ) .

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